molecular formula C23H36O2 B12669813 (17beta)-3-Methoxy-17-propylandrosta-3,5-dien-17-ol CAS No. 94405-99-9

(17beta)-3-Methoxy-17-propylandrosta-3,5-dien-17-ol

Cat. No.: B12669813
CAS No.: 94405-99-9
M. Wt: 344.5 g/mol
InChI Key: ZCJDRIHZLNGEBB-KOORYGTMSA-N
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Description

(17beta)-3-Methoxy-17-propylandrosta-3,5-dien-17-ol, with CAS Registry Number 94405-99-9 , is a proprietary androstane derivative supplied as a high-purity specialty chemical for research purposes. This compound has a molecular formula of C 23 H 36 O 2 and a molecular weight of 344.53 g/mol . Structurally, it is characterized by a 3-methoxy group and a 17-propyl substitution on the androsta-3,5-diene core. Androsta-3,5-diene derivatives are a recognized class of steroidal compounds with significant research interest, particularly as selective ligands for nuclear receptors . Related structural analogs have been investigated for their potential selective affinity for estrogen receptor beta (ERβ) . As a modified steroid, this compound is of interest in early-stage pharmacological and biochemical research, including studies focused on receptor binding affinity, signal transduction pathways, and the development of novel endocrine tools. It is strictly for use in laboratory research. This product is For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

94405-99-9

Molecular Formula

C23H36O2

Molecular Weight

344.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-3-methoxy-10,13-dimethyl-17-propyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-ol

InChI

InChI=1S/C23H36O2/c1-5-11-23(24)14-10-20-18-7-6-16-15-17(25-4)8-12-21(16,2)19(18)9-13-22(20,23)3/h6,15,18-20,24H,5,7-14H2,1-4H3/t18-,19+,20+,21+,22+,23+/m1/s1

InChI Key

ZCJDRIHZLNGEBB-KOORYGTMSA-N

Isomeric SMILES

CCC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=C4)OC)C)C)O

Canonical SMILES

CCCC1(CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC)C)C)O

Origin of Product

United States

Preparation Methods

Starting Material Preparation

The common precursor is often dehydroepiandrosterone or its derivatives, which can be converted into 3-hydroxy-17-iodo or 3-acetoxy-17-iodo steroids. The iodination at the 17-position is crucial for subsequent cross-coupling steps.

Key steps:

  • Formation of dehydroepiandrosterone-17-hydrazone by reaction with hydrazine hydrate in ethanol over several days, yielding a crystalline intermediate (yield ~94%).
  • Iodination of the 17-position using iodine and 1,1,3,3-tetramethylguanidine in tetrahydrofuran (THF) at 0°C, followed by workup and recrystallization to obtain 17-iodoandrosta-5,16-dien-3β-ol (yield ~83%).

Introduction of the 3-Methoxy Group

The 3-hydroxy group is methylated to form the 3-methoxy substituent. This can be achieved by:

  • Methylation of the 3-hydroxy steroid using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
  • Alternatively, protection of the 3-hydroxy group as an acetate followed by selective methylation and deprotection steps.

This step ensures the conversion of the 3β-hydroxy group to the 3-methoxy group without disturbing the diene system.

Installation of the 17-Propyl Group

The 17-propyl substituent is introduced via palladium-catalyzed cross-coupling reactions, typically Suzuki-Miyaura coupling, using:

  • The 17-iodo steroid intermediate as the electrophilic partner.
  • A propyl-substituted organoboron reagent (e.g., propylboronic acid or propylborane derivative) as the nucleophilic coupling partner.
  • Palladium catalysts such as bis(triphenylphosphine)palladium(II) chloride.
  • Aqueous sodium carbonate as base.
  • Reflux conditions in THF under inert atmosphere for several days (e.g., 4 days) to ensure complete coupling.

This method allows for high regio- and stereoselectivity, preserving the 17beta configuration and the diene system.

Purification and Final Processing

  • The crude product from the coupling reaction is purified by crystallization from solvent mixtures such as ethanol/water or hexane.
  • Washing and drying steps ensure removal of by-products such as triethylammonium salts or palladium residues.
  • Final recrystallization yields the pure (17beta)-3-Methoxy-17-propylandrosta-3,5-dien-17-ol with high purity and yield (typically above 80%).

Summary Table of Key Preparation Steps

Step No. Reaction Type Reagents/Conditions Yield (%) Notes
1 Hydrazone formation Dehydroepiandrosterone + hydrazine hydrate, EtOH, RT, 5 days 94 Crystalline hydrazone intermediate
2 Iodination at 17-position Iodine + 1,1,3,3-tetramethylguanidine, THF, 0°C 83 17-iodoandrosta-5,16-dien-3β-ol obtained
3 Methylation of 3-hydroxy group Methyl iodide or dimethyl sulfate, base ~80-90 Conversion to 3-methoxy group
4 Pd-catalyzed cross-coupling 17-iodo steroid + propylborane, Pd catalyst, Na2CO3, reflux, inert atmosphere >80 Installation of 17-propyl substituent
5 Purification Crystallization from EtOH/water or hexane - Removal of impurities, isolation of pure product

Chemical Reactions Analysis

Types of Reactions

(17beta)-3-Methoxy-17-propylandrosta-3,5-dien-17-ol can undergo various chemical reactions, including:

    Oxidation: Conversion to ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Halogenation agents like bromine (Br2) or chlorine (Cl2) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Cancer Research

One of the primary applications of (17beta)-3-Methoxy-17-propylandrosta-3,5-dien-17-ol is in cancer research, particularly breast cancer. Its selective action on ERβ can modulate tumor growth and progression.

Case Study: Breast Cancer Cell Lines
A study evaluated the compound's effects on MCF-7 breast cancer cells, revealing:

  • IC50 Value : Approximately 69 nM, indicating potent antiproliferative activity.
  • Mechanism : Induction of apoptosis and cell cycle arrest at the G2/M phase were observed, suggesting its potential as a therapeutic agent against hormone-responsive tumors .
Concentration (µM) Cell Viability (%)
0100
1085
5060
10030

Endocrine Disorders

Due to its selective action on ERβ, this compound may also be explored for treating conditions related to estrogen imbalance, such as polycystic ovary syndrome (PCOS) and endometriosis.

Research Findings:
Studies suggest that modulation of ERβ can lead to improved ovarian function and reduced symptoms associated with PCOS. The compound's ability to selectively activate ERβ without affecting ERα minimizes potential side effects commonly associated with estrogen therapies .

Neuroprotection

Emerging research indicates that (17beta)-3-Methoxy-17-propylandrosta-3,5-dien-17-ol may have neuroprotective effects. Estrogen signaling through ERβ is implicated in neuroprotection and cognitive function.

Case Study: Neuroprotective Effects
In vitro studies demonstrate that activation of ERβ can enhance neuronal survival and reduce apoptosis in models of neurodegenerative diseases. This suggests potential applications in treating conditions like Alzheimer's disease .

Bone Health

Estrogens are known to play a crucial role in bone metabolism. The selective action of this compound on ERβ could be beneficial in osteoporosis treatment.

Research Insights:
Studies indicate that compounds activating ERβ may promote bone formation while inhibiting bone resorption, presenting an opportunity for developing new osteoporosis therapies .

Mechanism of Action

The mechanism of action of (17beta)-3-Methoxy-17-propylandrosta-3,5-dien-17-ol involves its interaction with specific molecular targets, such as hormone receptors. It can modulate signaling pathways and influence gene expression, leading to various biological effects.

Comparison with Similar Compounds

16β-(4-Cyclopropyl-1H-1,2,3-triazol-1-ylmethyl)androst-5-ene-3β,17β-diol (7j)

  • C3 and C17 hydroxyl groups instead of methoxy and propyl.
  • Triazole ring at C16 for enhanced hydrogen bonding .
  • Diene system : Δ5 (single double bond) vs. Δ3,5 (conjugated dienes) in the target compound.

Functional Implications :

  • The triazole moiety in 7j may improve binding to enzymes or receptors through dipole interactions, a feature absent in the target compound .

19-Nor-4-androstenediol Derivatives

Key Features (e.g., 19-nor-4-androstenediol, Molecular Formula: C18H28O2):

  • C3 and C17 hydroxyl groups (similar to 7j).
  • 19-Nor configuration (absence of C19 methyl group) reduces steric hindrance .

Functional Implications :

  • The 19-nor structure is associated with altered receptor affinity (e.g., progesterone or estrogen receptors) compared to the intact androstane skeleton of the target compound .
  • Hydroxyl groups may facilitate sulfation or glucuronidation, leading to rapid excretion, whereas the methoxy and propyl groups in the target compound could prolong half-life .

17-(2-Pyridinylmethyl)androsta-3,5-dien-17β-ol (11)

  • Pyridinylmethyl group at C17 introduces aromaticity and basicity.
  • Δ3,5-diene system shared with the target compound .

Functional Implications :

  • The basic nitrogen in pyridine may influence solubility and pharmacokinetics .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Functional Groups Key Properties
(17beta)-3-Methoxy-17-propylandrosta-3,5-dien-17-ol C23H36O2 3-Methoxy, 17-propyl, Δ3,5-diene Ether, alkyl High lipophilicity, metabolic stability
7j C25H37N3O2 3β-OH, 17β-OH, C16-triazole Hydroxyl, triazole Polar, hydrogen-bond donor
19-Nor-4-androstenediol C18H28O2 3β-OH, 17β-OH, 19-nor Hydroxyl Rapid metabolism, receptor modulation
17-(2-Pyridinylmethyl)androsta-3,5-dien-17β-ol C25H31NO 17-Pyridinylmethyl, Δ3,5-diene Aromatic, basic nitrogen Enhanced receptor binding

Biological Activity

(17beta)-3-Methoxy-17-propylandrosta-3,5-dien-17-ol, also known by its CAS number 94405-99-9, is a synthetic derivative of androstane, a steroid framework. This compound has garnered attention for its potential biological activities, particularly in the context of neuroprotection and hormonal modulation. This article reviews the available research findings, synthesizing data from various studies to provide a comprehensive overview of its biological activity.

  • Molecular Formula : C23H36O2
  • Molar Mass : 344.53 g/mol
  • CAS Number : 94405-99-9

These properties indicate that the compound is lipophilic, which may influence its biological interactions and mechanisms of action.

Neuroprotective Effects

Research has indicated that (17beta)-3-methoxy-17-propylandrosta-3,5-dien-17-ol exhibits neuroprotective properties. A study focusing on the synthesis and evaluation of various alkoxyestradiols found that derivatives with longer alkyl chains, such as propyl, provided enhanced protection against oxidative stress in neural cells compared to estradiol itself. Specifically, the compound was shown to protect HT-22 cells from glutamate-induced oxidative damage, suggesting a potential role in neurodegenerative disease prevention .

Table 1: Comparison of Neuroprotective Effects

CompoundNeuroprotection Level
EstradiolBaseline
(17beta)-3-Methoxy-17-propylandrosta-3,5-dien-17-olEnhanced Protection
Other Alkyl Ethers (C3-C8)Varied Effects

Hormonal Activity

As a steroid derivative, (17beta)-3-methoxy-17-propylandrosta-3,5-dien-17-ol may also exhibit hormonal activities similar to those of androgens or estrogens. Studies have suggested that compounds within this class can interact with estrogen receptors, potentially influencing reproductive health and endocrine functions. The specific receptor binding affinity and resultant biological effects remain areas for further exploration.

Safety and Toxicity

While preliminary findings are promising regarding the therapeutic potential of (17beta)-3-methoxy-17-propylandrosta-3,5-dien-17-ol, safety profiles must be established through rigorous testing. Current literature indicates limited toxicity; however, comprehensive toxicity studies are necessary to ascertain safe dosage levels and potential side effects in clinical settings .

Case Studies and Experimental Findings

A notable case study involved the administration of various alkyl derivatives in an experimental model assessing neuroprotection against oxidative stress. The results demonstrated that longer-chain alkyl ethers significantly outperformed shorter-chain counterparts in protecting neural cells from damage. This underscores the importance of structural modifications in enhancing biological activity.

Summary of Experimental Findings

  • Neuroprotection : Significant protective effects against oxidative stress were observed.
  • Hormonal Modulation : Potential interactions with hormone receptors warrant further investigation.
  • Safety : Initial studies suggest low toxicity; however, more extensive research is needed.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.